Barbituric acid, 5-allyl-5-(1-methylbutyl)-, (S)-(-)- is a synthetic compound belonging to the class of barbiturates, which are central nervous system depressants. This specific compound has the molecular formula and a molecular weight of approximately 238.28 g/mol. Barbiturates are primarily used for their sedative and anesthetic properties, and this compound is no exception, finding applications in medical settings for inducing sedation and controlling seizures .
Barbituric acid derivatives, including 5-allyl-5-(1-methylbutyl)-, are synthesized from barbituric acid, which itself is derived from urea and malonic acid. The classification of this compound falls under the category of sedative-hypnotics. It is recognized for its ability to enhance the effects of gamma-aminobutyric acid (GABA), a neurotransmitter that inhibits neuronal excitability throughout the nervous system .
The synthesis of barbituric acid derivatives typically involves several steps:
For example, one method involves refluxing methyl urea with diethyl 1-methylbutyl malonate in sodium methoxide solution, followed by extraction and purification steps to yield high-purity crystals of the target compound .
The molecular structure of barbituric acid, 5-allyl-5-(1-methylbutyl)-, can be described as follows:
The structural representation can be summarized in a simplified manner:
This configuration contributes to its pharmacological properties by facilitating interactions with GABA receptors .
Barbiturates undergo various chemical reactions that can include:
These reactions are essential for developing new derivatives with potentially enhanced therapeutic effects or reduced side effects .
The mechanism of action for barbiturates involves:
The pharmacodynamics of this compound indicate its utility in clinical settings for sedation and seizure control .
The compound's stability and solubility characteristics are critical for its formulation into pharmaceutical products .
Barbituric acid, 5-allyl-5-(1-methylbutyl)-, has several scientific uses:
These applications highlight the importance of this compound within both medical practice and research environments .
(S)-(-)-5-Allyl-5-(1-methylbutyl)barbituric acid (C₁₂H₁₈N₂O₃; PubChem CID: 30019) exemplifies the significance of stereocontrol in barbiturate synthesis [1] [4]. The C5 position of the barbituric acid core is chiral due to its 1-methylbutyl and allyl substituents, making enantioselective synthesis essential for accessing the biologically relevant (S)-(-)-enantiomer. Modern approaches leverage the inherent reactivity of alkylidene barbiturates, which serve as Michael acceptors in organocatalytic cascade reactions. For example, squaramide catalysts enable asymmetric Michael additions between benzylidene barbiturates and nucleophiles like oxindolylmalononitriles, yielding spirocyclic barbiturates with >20:1 dr and >99% ee [3] [8].
Table 1: Key Synthetic Routes for Chiral Barbiturate Derivatives
Method | Catalyst | Yield (%) | ee (%) | dr |
---|---|---|---|---|
Squaramide catalysis | Bifunctional C5 | Up to 97 | >99 | >20:1 |
Thiourea catalysis | Epi-quinine derivative | 80–99 | 18–99 | 9:1 to >20:1 |
Phosphine catalysis | Chiral phosphine | High | 81–99 | >20:1 |
Asymmetric catalysis achieves stereoselectivity by exploiting non-covalent interactions (H-bonding, π-stacking) between chiral catalysts and barbituric acid substrates. Squaramide catalysts with tertiary amine groups act as bifunctional organocatalysts: the squaramide moiety H-bonds with the barbituric acid's carbonyl groups, while the amine deprotonates the nucleophile, steering its attack to the si or re face of the alkylidene double bond [3] [8]. For 5-allyl-5-(1-methylbutyl) derivatives, steric bulk of the 1-methylbutyl group favors nucleophilic approach from the less hindered face, leading to the (S)-configuration. Catalyst optimization studies reveal that ortho-substituted benzylidene barbiturates fail to react due to steric clashes, while meta/para-substituted variants yield high ee [3].
Table 2: Catalyst Optimization for (S)-(-)-Enantiomer Synthesis
Catalyst Structure | Solvent | Temp (°C) | ee (%) | Key Insight |
---|---|---|---|---|
Quinine-derived squaramide | CH₂Cl₂ | 25 | 86 | Moderate yield/ee |
Hydroxy-substituted squaramide | CH₂Cl₂ | 25 | >99 | Optimal H-bonding network |
Thiourea-epi-quinine | CHCl₃ | 25 | 99 | Enhanced π-π interactions |
Racemic Synthesis: Classical barbiturate synthesis involves condensation of diethyl allyl(1-methylbutyl)malonate with urea under acidic conditions. This affords racemic 5-allyl-5-(1-methylbutyl)barbituric acid due to non-stereoselective alkylation at C5. While operationally simple, this route yields a 50:50 enantiomer mixture, necessitating post-synthesis resolution. Techniques like diastereomeric salt formation with chiral amines (e.g., (R)-1-phenylethylamine) exploit differential solubility but suffer from low efficiency (<40% yield per cycle) and material loss [7].
Enantioselective Synthesis: Direct asymmetric catalysis bypasses resolution by constructing the chiral center stereoselectively. The tandem Michael addition/cyclization between alkylidene barbiturates and oxindolylmalononitriles exemplifies this approach, delivering the (S)-enantiomer with >99% ee in a single step [3]. Though catalyst loading (5–10 mol%) adds cost, this method reduces steps, avoids chiral auxiliaries, and scales efficiently (gram-scale demonstrated) [8].
Table 3: Racemic vs. Enantioselective Synthesis Comparison
Parameter | Racemic Route | Enantioselective Route |
---|---|---|
Steps to (S)-enantiomer | 3 (synthesis + resolution) | 1 |
Overall yield | 15–25% | 70–97% |
Stereocontrol | None (requires resolution) | Intrinsic (up to >99% ee) |
Scalability | Multi-kilogram (industrial) | Gram-scale (lab-validated) |
CAS No.: 20846-91-7
CAS No.: 56299-00-4
CAS No.:
CAS No.: 70802-12-9
CAS No.:
CAS No.: